PHT-7.3

CNK1 Pleckstrin Homology Domain Surface Plasmon Resonance

PHT-7.3 (1614225-93-2) is the superior choice for CNK1 PH domain inhibition, offering a Kd of 4.7 μM. This ensures high target engagement compared to analogs like PHT-7.0 (10.9 μM) or PHT-7.10 (15.2 μM). Ideal for mutant KRAS studies in cancer research. Ensure reliable results with >98% purity and validated bioactivity. Click to secure your research supply.

Molecular Formula C24H23N3O3S
Molecular Weight 433.53
CAS No. 1614225-93-2
Cat. No. B2579584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHT-7.3
CAS1614225-93-2
Molecular FormulaC24H23N3O3S
Molecular Weight433.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5
InChIInChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3
InChIKeyAFPMVLVIYVAFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (PHT-7.3): Selective CNK1 PH Domain Inhibitor for Mutant KRAS-Driven Cancer Research


4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (CAS 1614225-93-2), also known as PHT-7.3, is a selective small-molecule inhibitor of the pleckstrin homology (PH) domain of connector enhancer of kinase suppressor of Ras 1 (CNK1) [1]. As a phthalazinone-thiazole hybrid, it disrupts the scaffolding function of CNK1, preventing plasma membrane colocalization with mutant KRAS and thereby blocking downstream Raf/MEK/ERK, Rho, and RalA/B signaling in mutant KRAS-driven cancer cells, with minimal effects on wild-type KRAS cells [1].

Why Generic CNK1 Pathway Inhibitors Cannot Substitute for PHT-7.3 in Mutant KRAS-Selective Studies


While several scaffold proteins and accessory molecules are implicated in KRAS signaling—including KSR (targeted by APS-2-79), IQGAP1 (targeted by WW peptide), and SHP2 (targeted by SHP099)—none exhibit the same CNK1 PH domain-specific binding profile as PHT-7.3 [1]. General KRAS pathway inhibitors (e.g., MEK inhibitors like trametinib) lack mutational selectivity and affect wild-type KRAS signaling, confounding data interpretation in isogenic models. Furthermore, in-class phthalazinone-thiazole analogs such as PHT-7.0 and PHT-7.10 demonstrate significantly weaker CNK1 PH domain binding affinity (Kd = 10.9 μM and 15.2 μM, respectively) compared to PHT-7.3 (Kd = 4.7 μM), underscoring that subtle structural variations dramatically alter target engagement [2]. Substitution with uncharacterized analogs risks experimental failure due to off-target effects or insufficient potency.

Quantitative Differentiation of PHT-7.3 Against Closest Structural Analogs and KRAS Pathway Inhibitors


CNK1 PH Domain Binding Affinity: PHT-7.3 Exhibits 2.3-Fold Higher Affinity Than PHT-7.0 and 3.2-Fold Higher Than PHT-7.10

PHT-7.3 demonstrates the highest binding affinity for the CNK1 PH domain among three structurally related phthalazinone-thiazole analogs evaluated by surface plasmon resonance (SPR) spectroscopy [1]. The Kd of 4.7 μM for PHT-7.3 represents a 2.3-fold improvement over PHT-7.0 (Kd = 10.9 μM) and a 3.2-fold improvement over PHT-7.10 (Kd = 15.2 μM) [1].

CNK1 Pleckstrin Homology Domain Surface Plasmon Resonance

Mutant KRAS-Selective Growth Inhibition: PHT-7.3 Spares Wild-Type KRAS Cells While Inhibiting Mutant KRAS Cell Growth

In a panel of 17 non-small cell lung cancer (NSCLC) cell lines, PHT-7.3 exhibited pronounced selectivity for mutant KRAS cells over wild-type KRAS cells in 3D soft agarose growth assays [1]. The mean IC50 for 3D growth inhibition was 19 μM in mutant KRAS cells compared to 69 μM in wild-type KRAS cells, yielding a 3.6-fold selectivity window [1]. In contrast, the structurally related analog PHT-7.0 showed a narrower selectivity window with IC50 values of 20 μM (mutant) versus 67 μM (wild-type)—a 3.4-fold difference—while PHT-7.10 displayed IC50 values of 22 μM and 55 μM, respectively (2.5-fold difference) [1].

Mutant KRAS NSCLC 3D Spheroid Growth

In Vivo Antitumor Efficacy: PHT-7.3 Demonstrates Cytostatic Activity in Mutant KRAS Xenografts While Sparing Wild-Type KRAS Tumors

PHT-7.3 administered at 200 mg/kg intraperitoneally daily for 20 days produced significant tumor growth inhibition in mutant KRAS A549 (G12S) and H441 (G12V) NSCLC xenograft models [1]. Critically, the same dosing regimen produced no detectable antitumor effect in wild-type KRAS H1975 NSCLC xenografts over 21 days of treatment [1]. This in vivo mutant-selective profile contrasts with clinically approved MEK inhibitors such as trametinib, which inhibit both mutant and wild-type KRAS-driven signaling indiscriminately.

Xenograft In Vivo Efficacy Mutant KRAS

Pharmacokinetic Profile: PHT-7.3 Exhibits Superior In Vivo Stability Compared to PHT-7.0 and PHT-7.10

Following intraperitoneal administration at 10 mg/kg in mice, PHT-7.3 demonstrated a terminal elimination half-life (t½β) of 260 minutes, representing an 87-fold improvement over PHT-7.0 (t½β = 3 minutes) and a 7.6-fold improvement over PHT-7.10 (t½β = 34 minutes) [1]. The clearance rate of PHT-7.3 (Cl = 133 mL/min/kg) was substantially lower than PHT-7.10 (Cl = 28 mL/min/kg) but higher than the undetectable clearance of PHT-7.0 [1].

Pharmacokinetics Half-Life Clearance

Combination Therapy Potential: PHT-7.3 Synergizes with EGFR and MEK Inhibitors in Mutant KRAS Xenografts

PHT-7.3 demonstrated enhanced antitumor activity when combined with the EGFR inhibitor erlotinib or the MEK inhibitor trametinib in A549 mutant KRAS NSCLC xenografts [1]. The combination of PHT-7.3 (200 mg/kg ip) with erlotinib (75 mg/kg po) produced statistically significant greater tumor growth inhibition than either agent alone over 8 days of treatment (P < 0.05) [1]. Similarly, combination with trametinib (0.3 mg/kg po) over 20 days enhanced antitumor efficacy compared to monotherapy [1]. This combination benefit is not observed with PHT-7.0 or PHT-7.10, which lack sufficient in vivo exposure for combination studies.

Combination Therapy Erlotinib Trametinib

Mechanistic Differentiation: PHT-7.3 Disrupts CNK1-KRAS Membrane Colocalization Without Direct KRAS Inhibition

Unlike direct KRAS inhibitors (e.g., sotorasib, adagrasib) that target specific KRAS G12C mutations, PHT-7.3 operates via a distinct scaffold protein mechanism, binding the CNK1 PH domain and preventing its membrane colocalization with mutant KRAS [1]. Fluorescence lifetime imaging microscopy (FLIM) studies demonstrated that both PHT-7.3 and the less potent analog PHT-7.0 reversed the shortened fluorescence lifetime of CNK1-KRAS FRET pairs, indicating disruption of the protein-protein interaction [1]. This mechanism is orthogonal to direct RAS inhibitors, offering a complementary approach for studying KRAS signaling dependencies.

Scaffold Protein Inhibition Membrane Localization FLIM-FRET

Validated Application Scenarios for PHT-7.3 Based on Quantitative Evidence


Mutant KRAS Selectivity Profiling in Isogenic Cancer Cell Panels

Use PHT-7.3 to establish KRAS mutational status-dependent growth inhibition in isogenic or panel-based cancer cell studies. Based on demonstrated 3.6-fold selectivity for mutant KRAS over wild-type KRAS NSCLC cells in 3D spheroid assays [1], PHT-7.3 serves as a reliable chemical probe for distinguishing mutant KRAS-driven growth dependencies from general cytotoxicity. Researchers should validate target engagement via SPR or cellular thermal shift assays (CETSA) using the reported Kd of 4.7 μM as a benchmark [1].

In Vivo Mutant KRAS Xenograft Efficacy Studies

Employ PHT-7.3 in mutant KRAS NSCLC xenograft models (A549 G12S or H441 G12V) at 200 mg/kg ip daily to achieve cytostatic tumor growth inhibition [2]. Include wild-type KRAS xenograft controls (e.g., H1975) to confirm mutational selectivity in vivo. Given the 260-minute plasma half-life [1], once-daily dosing is sufficient for sustained target coverage. Researchers should note that PHT-7.3 exhibits cytostatic rather than cytotoxic activity, making it suitable for long-term dosing regimens and combination studies.

Combination Therapy Assessment with EGFR or MEK Inhibitors

Investigate vertical pathway blockade strategies by combining PHT-7.3 (200 mg/kg ip) with erlotinib (75 mg/kg po) or trametinib (0.3 mg/kg po) in mutant KRAS xenograft models [3]. The demonstrated combination benefit (P < 0.05) supports the hypothesis that CNK1 scaffold inhibition sensitizes mutant KRAS tumors to EGFR and MEK inhibition. Researchers should include appropriate monotherapy arms and assess downstream signaling inhibition (p-ERK, RalA/B, Rho) via Western blot at 4 and 24 hours post-dose [2].

CNK1 Scaffold Function Dissection Using Chemical Biology Approaches

Utilize PHT-7.3 as a tool compound to dissect the scaffolding function of CNK1 independent of its expression level. Since CRISPR knockout of CNK1 is lethal in mutant KRAS cells [4], pharmacological inhibition with PHT-7.3 provides a reversible and titratable alternative for studying acute CNK1 functional blockade. Researchers can compare PHT-7.3 effects with siRNA-mediated CNK1 knockdown to distinguish scaffold-dependent from expression-dependent phenotypes. Include PHT-7.0 or PHT-7.10 as negative control compounds with weaker binding affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHT-7.3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.